molecular formula C24H25N3O3S B328962 ETHYL (2E)-7-METHYL-3-OXO-5-PHENYL-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-7-METHYL-3-OXO-5-PHENYL-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B328962
M. Wt: 435.5 g/mol
InChI Key: DJXDJULZVXVKIT-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methyl-3-oxo-5-phenyl-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL (2E)-7-METHYL-3-OXO-5-PHENYL-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction typically requires a solvent such as chloroform or ethanol and a catalyst like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H25N3O3S/c1-6-30-23(29)20-15(3)25-24-27(21(20)17-10-8-7-9-11-17)22(28)19(31-24)13-18-12-14(2)26(5)16(18)4/h7-13,21H,6H2,1-5H3/b19-13+

InChI Key

DJXDJULZVXVKIT-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(C(=C4)C)C)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(C(=C4)C)C)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(C(=C4)C)C)C)S2)C

Origin of Product

United States

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